3-Bromo-2,2-dimethylpropan-1-amine hydrobromide

Description

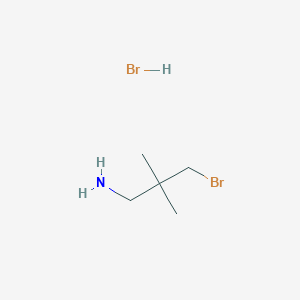

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVUPYPCMHAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350885-39-0 | |

| Record name | 3-bromo-2,2-dimethylpropan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide typically involves the bromination of 2,2-dimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of hydrobromic acid as a bromine source and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted amines or other derivatives depending on the nucleophile used.

Oxidation Reactions: Products include amine oxides.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide has been investigated for its potential use as an antidepressant. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound exhibited significant activity in animal models of depression, suggesting a promising avenue for further development in treating mood disorders.

Case Study: Antidepressant Activity

A study evaluated the antidepressant effects of various amine derivatives, including this compound. The results indicated a notable reduction in depressive-like behaviors in rodent models when administered at specific dosages. This suggests that the compound may modulate serotonin levels effectively.

Organic Synthesis

Building Block for Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom is particularly useful for further substitution reactions.

Synthesis Applications Table

Biological Studies

Neuropharmacological Research

Research has shown that this compound can affect neuronal signaling pathways. Studies indicate that it may enhance synaptic plasticity and improve cognitive functions in animal models.

Case Study: Cognitive Enhancement

In a controlled study, rodents treated with this compound demonstrated improved memory retention and learning capabilities compared to control groups. This suggests potential applications in developing cognitive enhancers.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products . The compound can also interact with biological molecules, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 3-bromo-2,2-dimethylpropan-1-amine hydrobromide with structurally related brominated amines, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

A comparative table of key parameters is provided below:

Key Observations:

- Steric Effects : The dimethyl groups at C2 in the target compound introduce steric hindrance, reducing nucleophilic substitution rates compared to 3-bromopropan-1-amine hydrobromide, which lacks methyl groups .

- Chain Length : 4-Bromo-N-methylbutan-1-amine hydrobromide shares the same molecular weight but has a longer carbon chain and methyl substitution on the amine nitrogen, altering its solubility and reactivity .

- Aromatic Derivatives : Compounds like 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride exhibit distinct electronic properties due to aromatic rings, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with aliphatic analogs .

Biological Activity

3-Bromo-2,2-dimethylpropan-1-amine hydrobromide is a brominated amine compound that has garnered attention in biochemical research due to its potential applications in drug development and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound acts primarily as an alkylating agent . The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds. This property is crucial in the synthesis of complex organic molecules and can influence biological interactions with various biomolecules.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂BrN |

| Molecular Weight | 179.06 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Toxicity Classification | Harmful if swallowed |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as a therapeutic agent.

Neuropharmacological Applications

This compound is being investigated as a building block for the synthesis of drugs aimed at treating neurological disorders. Its ability to interact with biological systems makes it a candidate for further exploration in drug development.

Antiparasitic Activity

Research has shown that derivatives of brominated amines can exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness (HAT). In vitro studies indicated that certain compounds derived from this compound demonstrated significant antiparasitic effects, with some compounds achieving low nanomolar potency .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

- Inhibition of GSK3β : A study identified that compounds derived from this amine class could inhibit glycogen synthase kinase 3 (GSK3), which is implicated in various diseases including Alzheimer's disease. Compounds showed promising inhibitory potency against both TbGSK3 and mammalian GSK3β, suggesting potential dual therapeutic applications .

- Selectivity and Toxicity Profile : The selectivity of these compounds was evaluated against mammalian cell lines such as MRC-5. Results indicated that while some derivatives were effective against T. brucei, they maintained a favorable toxicity profile in mammalian cells, highlighting their potential as selective therapeutic agents .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Potency (EC50 or IC50) |

|---|---|---|

| GSK3 Inhibition | Human GSK3β | IC50 = 5 nM |

| Antiparasitic Activity | Trypanosoma brucei | EC50 = 260 nM |

| Cytotoxicity | MRC-5 Cell Line | Minimal at 10 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide?

- Methodological Answer : The synthesis typically involves bromination of a tertiary amine precursor (e.g., 2,2-dimethylpropan-1-amine) using hydrobromic acid (HBr) or brominating agents like PBr₃. Key parameters include temperature control (0–25°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios to minimize side reactions. Nucleophilic substitution pathways are common, with purification via recrystallization or column chromatography . Optimization can employ Design of Experiments (DoE) to evaluate variables like reaction time, temperature, and catalyst loading .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm bromine substitution and amine protonation.

- X-ray crystallography : For crystal structure validation (if crystalline).

- Mass spectrometry : To verify molecular weight and fragmentation patterns.

- FT-IR : To identify N-H and C-Br stretching frequencies.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or decomposition. Monitor for color changes or precipitate formation, which indicate degradation. Solvent compatibility tests (e.g., DMSO, ethanol) should precede long-term storage .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : After synthesis, use solvent extraction (e.g., ethyl acetate/water) to remove unreacted HBr. Membrane filtration (nanofiltration) or centrifugal partition chromatography can isolate the hydrobromide salt with high purity. Final recrystallization in ethanol/water mixtures enhances yield and crystallinity .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms for nucleophilic substitution involving this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. Software like Gaussian or ORCA can simulate intermediates and predict regioselectivity. Coupled with experimental kinetics, this approach validates mechanisms and identifies rate-limiting steps .

Q. How should researchers resolve contradictions in experimental data during synthesis optimization?

- Methodological Answer : Apply statistical analysis (e.g., ANOVA) to multi-variable datasets from DoE. For inconsistent yields or purity, cross-validate results using orthogonal techniques (e.g., HPLC vs. NMR). Feedback loops integrating computational predictions (e.g., reaction path searches) with empirical data help reconcile discrepancies .

Q. What comparative reactivity studies can be conducted with structural analogs (e.g., chloro or methyl derivatives)?

- Methodological Answer : Synthesize analogs (e.g., 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride) and compare reactivity in SN2 reactions using kinetic studies. Hammett plots or linear free-energy relationships (LFERs) quantify electronic effects of substituents. Solvent polarity effects on reaction rates can be modeled via Kamlet-Taft parameters .

Q. What role does this compound play in targeted drug synthesis or enzyme inhibition studies?

- Methodological Answer : As a brominated tertiary amine, it serves as a precursor for bioactive molecules (e.g., kinase inhibitors). Functionalize the amine group via reductive amination or acylation to create libraries for high-throughput screening. In enzymology, its steric bulk can probe active-site accessibility in cholinesterase or protease assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.